Lithium dinonylnaphthalenesulfonate
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Overview
Description
Lithium dinonylnaphthalenesulfonate is an organometallic compound that belongs to the class of lithium naphthalenides. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as an initiator in anionic polymerizations and its use in the stabilization of lithium-ion batteries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium dinonylnaphthalenesulfonate is typically synthesized by the reaction of naphthalene with nonene, followed by sulfonation. The reaction involves the following steps:
Reaction of Naphthalene with Nonene: Naphthalene reacts with nonene to form diisononylnaphthalene.
Sulfonation: Diisononylnaphthalene undergoes sulfonation to produce dinonylnaphthalenesulfonic acid.
Lithiation: The dinonylnaphthalenesulfonic acid is then treated with lithium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors and controlled environments to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Lithium dinonylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form naphthalene and nonene.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Naphthalene and nonene.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Scientific Research Applications
Lithium dinonylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in anionic polymerizations to produce well-defined macromolecular structures.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of lithium dinonylnaphthalenesulfonate involves its interaction with various molecular targets and pathways:
Anionic Polymerization: The compound acts as an initiator by transferring electrons to the monomer, leading to the formation of polymer chains.
Stabilization of Lithium-Ion Batteries: It forms a stable interface with the anode materials, preventing degradation and enhancing battery performance.
Comparison with Similar Compounds
Similar Compounds
Lithium naphthalenide: Similar in structure but lacks the dinonyl groups.
Sodium naphthalenide: Similar in function but uses sodium instead of lithium.
Dinonylnaphthalenesulfonic acid: The parent compound without the lithium ion.
Uniqueness
Lithium dinonylnaphthalenesulfonate is unique due to its combination of lithium and dinonylnaphthalenesulfonate, which imparts specific properties such as high stability and reactivity. This makes it particularly useful in applications like anionic polymerizations and lithium-ion batteries, where these properties are essential .
Properties
CAS No. |
28214-91-7 |
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Molecular Formula |
C28H43LiO3S |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
lithium;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C28H44O3S.Li/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
WTHCDEDKJUFXJG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-] |
Origin of Product |
United States |
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